1-(Hexadecane-1-sulfonyl)propan-2-one

Catalog No.
S14889697
CAS No.
112254-12-3
M.F
C19H38O3S
M. Wt
346.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Hexadecane-1-sulfonyl)propan-2-one

CAS Number

112254-12-3

Product Name

1-(Hexadecane-1-sulfonyl)propan-2-one

IUPAC Name

1-hexadecylsulfonylpropan-2-one

Molecular Formula

C19H38O3S

Molecular Weight

346.6 g/mol

InChI

InChI=1S/C19H38O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(21,22)18-19(2)20/h3-18H2,1-2H3

InChI Key

OQQGETIPUOXLBD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)CC(=O)C

Multicomponent Reaction Strategies Involving Sulfur Dioxide Surrogates

Multicomponent reactions (MCRs) employing sulfur dioxide (SO₂) surrogates have emerged as efficient methods for introducing sulfonyl groups into ketone frameworks. The use of 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide (DABSO) and sodium metabisulfite (Na₂S₂O₅) has been particularly impactful. For instance, DABSO serves as a stable SO₂ source in reactions involving styrenes and aryl diazonium salts, enabling the formation of α-sulfonyl ketones under mild conditions. A salicylic acid-catalyzed MCR reported by Sakkani et al. demonstrated the synthesis of α-sulfonyl ketones via aryl radical intermediates generated from anilines and tert-butyl nitrite, followed by sulfonylation with DABSO. This method achieved yields of 60–87% at ambient temperatures within 1.5–2 hours, highlighting its potential for scalable synthesis.

In contrast, sodium metabisulfite has been utilized in reductive cross-coupling reactions with alkyl halides. Meng et al. developed a protocol where Na₂S₂O₅ acts as both an SO₂ surrogate and a reductant, facilitating the formation of sulfones via radical intermediates. This method proved compatible with complex substrates, including steroids and amino acids, yielding cyclic sulfones in 65–82% efficiency.

Table 1: Comparison of SO₂ Surrogates in Multicomponent Reactions

SurrogateReaction TypeTemperatureTime (h)Yield (%)
DABSORadical sulfonylation25°C1.5–260–87
Na₂S₂O₅Reductive cross-coupling80°C6–1265–82

Solid-Phase Peptide Synthesis-Inspired Approaches for Sulfonyl Ketone Assembly

Techniques adapted from solid-phase peptide synthesis (SPPS) have been repurposed for sulfonyl ketone construction. Jakkampudi et al. employed Fmoc deprotection strategies and amide bond-forming reagents like HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) to assemble sulfonated intermediates. For example, reductive amination with L-cysteic acid and sodium cyanoborohydride in DMF/MeOH yielded sulfonated derivatives in 87–89% efficiency. The Mitsunobu reaction, commonly used in SPPS for ether formation, was adapted to couple alcohol intermediates with aryl moieties, achieving 54–67% yields after deprotection.

“The integration of SPPS-derived protocols, such as Fmoc deprotection and Mitsunobu coupling, provides a modular route to sulfonated ketones with precise control over stereochemistry.”

Radical-Mediated Pathways for α-Sulfonyl Ketone Construction

Radical-based methodologies offer a versatile route to α-sulfonyl ketones. Zhang et al. demonstrated the sulfur-mediated difunctionalization of internal alkynes, where phenyl-substituted alkynes react with triflic anhydride-activated diphenyl sulfoxide to form sulfonium vinyl triflate intermediates. Hydrolysis and nucleophilic substitution with amines or thiols yielded α-amino or α-thio ketones, respectively, in 70–85% yields. Similarly, copper-catalyzed three-component couplings using aryldiazonium salts and DABSO generated unsymmetrical diaryl sulfones, underscoring the role of aryl radicals in sulfonyl group transfer.

A radical 1,8-halosulfonylation pathway was reported by Zhao et al., where β-alkynyl ketones underwent C(sp³)–C(sp³) bond scission in the presence of DABSO and p-nitrobenzyl halides, yielding 1,3-dihydroisobenzofurans with complete stereoselectivity. This method highlights the potential for constructing complex sulfonated architectures from simple alkyne precursors.

Hydrazone Intermediate Utilization in Sulfonyl Group Transfer Reactions

While current literature on 1-(hexadecane-1-sulfonyl)propan-2-one does not explicitly detail hydrazone intermediates, analogous sulfonylation strategies suggest their potential utility. Hydrazones, traditionally used in Wolff-Kishner reductions, could serve as masked ketone precursors for sulfonyl group transfer. For instance, hydrazone formation followed by oxidative sulfonation might enable the introduction of the hexadecane-sulfonyl moiety. Further research is needed to explore this pathway’s feasibility and efficiency.

Microwave-Assisted and Flow Chemistry Optimization Techniques

Microwave irradiation and continuous-flow systems present opportunities for accelerating sulfonyl ketone synthesis. Although direct examples for 1-(hexadecane-1-sulfonyl)propan-2-one are scarce, Jakkampudi et al. optimized reaction monitoring using ³¹P NMR in microscale NMR tubes, a technique adaptable to flow chemistry setups. Microwave-assisted Suzuki couplings, as reported in PET tracer synthesis, reduced reaction times from hours to minutes, suggesting similar benefits for sulfonylation steps.

Table 2: Advantages of Advanced Reaction Technologies

TechniqueBenefitsPotential Application
MicrowaveReduced reaction time (minutes vs. hours)Suzuki coupling, deprotection steps
Flow ChemistryEnhanced heat/mass transferScalable sulfonylation reactions

Nucleophilic Substitution Dynamics at Sulfonyl Centers

Nucleophilic substitution reactions at sulfonyl centers exhibit distinct mechanistic features that differentiate them from analogous reactions at carbon centers [7]. Theoretical investigations using density functional theory at the B3LYP/6-311+G* and MP2/6-31+G levels have revealed complex potential energy surfaces for nucleophilic substitution at sulfonyl centers [7]. Gas-phase studies of reactions including fluoride ion with methylsulfonyl fluoride, chloride ion with methylsulfonyl chloride, and ammonia with methylsulfonyl chloride demonstrate varying potential energy surface profiles [7].

The identity fluoride exchange reaction exhibits a very shallow well for the reaction intermediate in a triple-well potential energy surface, while other nucleophilic substitution reactions show double-well potential energy surfaces with three different profiles [7]. Natural bond orbital analyses of transition states reveal substantial charge transfer interactions that provide significantly larger stabilization energies compared to corresponding reactions at carbon centers [7]. This enhanced stabilization arises primarily from the strong electropositive nature of the sulfur center [7].

The fluorine-sulfur-fluorine axial linkage in distorted trigonal bipyramidal intermediates exhibits weak three-center, four-electron omega-bonding, which contributes to intermediate stability [7]. All reactant and product complexes possess mirror symmetry, with the symmetry plane bisecting angles of methyl, sulfonyl, and ammonia groups [7]. Vicinal charge transfer interactions between out-of-plane bonds provide additional stabilization to ion-dipole complexes through hydrogen bond formation [7].

Nucleophilic chain substitution processes involving sulfonylpyridinium salts demonstrate reductive sulfinylation through sulfur oxidation state changes from hexavalent to tetravalent [8]. These reactions proceed through nucleophilic chain isomerization mechanisms that involve formation of electrophilic sulfinate ester intermediates [8]. The nucleophilic substitution eliminates side reactions between nucleophiles and exogenous activating reagents while avoiding the use of unstable sulfinyl halides [8].

NucleophileSubstratePotential Energy SurfaceStabilization Mechanism
Fluoride ionMethylsulfonyl fluorideTriple-well profileThree-center omega-bonding
Chloride ionMethylsulfonyl chlorideDouble-well profileCharge transfer interactions
AmmoniaMethylsulfonyl chlorideDouble-well profileIon-dipole complexation
AlcoholsSulfonylpyridinium saltsChain isomerizationNucleophilic chain substitution

Oxygen-Mediated Oxidation Mechanisms in Ketone Generation

Oxygen-mediated oxidation mechanisms play a crucial role in the formation of ketone functionalities within sulfonyl ketone structures [1] [9]. The oxidation process involves the interaction of alkyl radicals with molecular oxygen to generate peroxy radical intermediates [1]. These peroxy radicals subsequently undergo hydrogen atom transfer reactions to yield the desired ketone products [1].

The mechanism begins with the addition of arylsulfonyl radicals to styrene derivatives, yielding alkyl radical intermediates [1]. These alkyl radicals react with molecular oxygen under ambient conditions to form peroxy radicals through a well-established radical chain process [1]. The peroxy radicals then participate in hydrogen atom transfer reactions with salicylic acid derivatives, completing the catalytic cycle and generating the alpha-sulfonyl ketone products [1].

Experimental evidence supports a radical pathway mechanism where the reaction of peroxy radicals with alkyl radicals yields peroxide compounds [1]. Homolytic cleavage of the peroxide bond generates alkoxy radicals that undergo hydrogen atom transfer with salicyloyl radicals [1]. This hydrogen atom transfer step regenerates the salicylic acid catalyst and produces the final alpha-sulfonyl ketone product [1].

Atmospheric oxidation studies of alpha,beta-unsaturated ketones provide insights into the kinetics and mechanisms of oxygen-radical reactions [9]. The rate coefficients for reactions with hydroxyl radicals have been determined through atmospheric simulation chamber experiments using long-path infrared spectroscopy [9]. Mechanistic investigations focus on peroxy radical chemistry and subsequent oxidation pathways leading to ketone formation [9].

The oxidation of cyclopropanes by oxygen in the presence of transition metal salts represents an efficient method for introducing peroxide functionalities [10] [11]. Singlet oxygen reactions with alkenes provide hydroperoxide functions through coordination and subsequent rearrangement mechanisms [11]. The photooxygenation of organic substrates through hydroperoxide formation leads to various oxygenated products including ketones [11].

Oxidation StepRadical SpeciesOxygen RoleProduct Formation
Initial additionArylsulfonyl radicalRadical acceptorAlkyl radical intermediate
PeroxidationAlkyl radicalMolecular oxygenPeroxy radical formation
Hydrogen transferPeroxy radicalOxidantAlkoxy radical intermediate
Final oxidationAlkoxy radicalTerminal oxidantKetone product formation

Solvent Effects on Reaction Regioselectivity and Yield

Solvent effects significantly influence the regioselectivity and yield of sulfonylation reactions, particularly in heterocyclic systems relevant to sulfonyl ketone formation [12] [13]. Systematic studies of pyridine sulfonylation reactions demonstrate that both solvent choice and base selection dramatically affect reaction outcomes [12] [13]. The replacement of dichloromethane with chloroform leads to improved regioselectivity in sulfonylation reactions [12] [13].

The use of N-methylpiperidine as a base instead of 1,4-diazabicyclo[2.2.2]octane results in enhanced regioselectivity, with C4 to C2 selectivity ratios improving from 70:30 to 83:17 in dichloromethane [12] [13]. When chloroform is employed as the solvent with N-methylpiperidine as the base, highly regioselective functionalization occurs with C4 to C2 ratios reaching 94:6 [12] [13]. This dramatic improvement in selectivity demonstrates the critical importance of solvent-base combinations in controlling reaction pathways [12] [13].

Mechanistic investigations suggest that the enhanced regioselectivity in chloroform results from solvent effects on nitrogen-nitrogen bond strength in intermediate complexes [13]. Chloroform leads to stronger and shorter nitrogen-nitrogen bonds in key intermediates, which may explain the generally higher regioselectivities observed in this solvent [13]. The choice of base also influences the reaction mechanism, with N-methylpiperidine providing optimal results compared to structurally similar amine bases [13].

Solvent effects on radical cyclization reactions demonstrate that polar solvents can influence the regioselectivity of ring closure processes [6]. Metal-free sulfonylative cyclization between dienes, aryldiazonium salts, and sulfur dioxide proceeds efficiently under mild conditions with excellent regioselectivity [6]. The solvent environment affects the stability and reactivity of radical intermediates, thereby influencing the overall reaction selectivity [6].

Phase-transfer catalysis conditions have been explored for Michael addition reactions involving sulfonyl compounds, demonstrating that solvent systems can be optimized for specific transformations [14]. The choice of solvent affects not only reaction rates but also product distributions in multicomponent reactions [14]. Ultrasonic activation in appropriate solvents can enhance reaction efficiency while maintaining selectivity [14].

Solvent SystemBaseTemperatureYield (%)C4:C2 Selectivity Ratio
Dichloromethane1,4-diazabicyclo[2.2.2]octane25°C8770:30
Chloroform1,4-diazabicyclo[2.2.2]octane25°C8378:22
DichloromethaneN-methylpiperidine25°C7383:17
ChloroformN-methylpiperidine25°C7994:6

The optimization of solvent conditions for sulfonyl ketone formation requires careful consideration of multiple factors including substrate solubility, radical stability, and product isolation [1] [15]. Acetonitrile has been identified as a suitable solvent for certain sulfonylation reactions, particularly those involving copper catalysis [16]. The concentration effects in various solvents demonstrate that reaction efficiency can be maintained while scaling up processes [16].

XLogP3

7.1

Hydrogen Bond Acceptor Count

3

Exact Mass

346.25416624 g/mol

Monoisotopic Mass

346.25416624 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-11

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